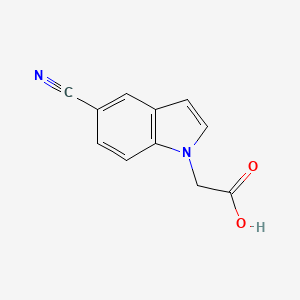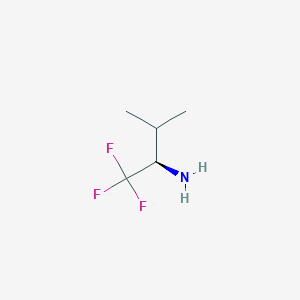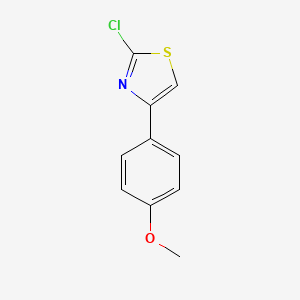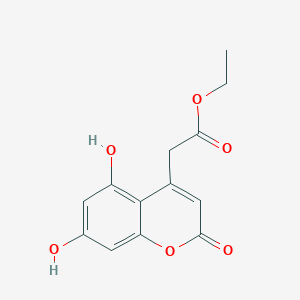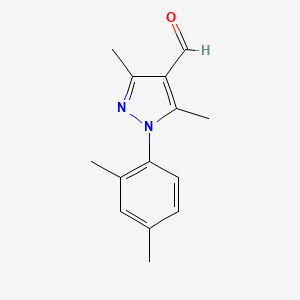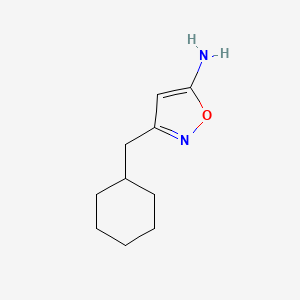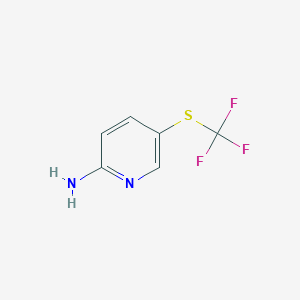
5-((Trifluormethyl)thio)pyridin-2-amin
Übersicht
Beschreibung
5-((Trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H5F3N2S . It is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .
Synthesis Analysis
The synthesis of 5-((Trifluoromethyl)thio)pyridin-2-amine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular structure of 5-((Trifluoromethyl)thio)pyridin-2-amine consists of a pyridine ring with a trifluoromethyl group and an amine group attached to it . The average mass of the molecule is 179.163 Da and the monoisotopic mass is 179.001648 Da .Physical And Chemical Properties Analysis
5-((Trifluoromethyl)thio)pyridin-2-amine is a white to brown solid . It has a melting point of 45 °C . The compound is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Supramolekulare Chemie
5-((Trifluormethyl)thio)pyridin-2-amin: wird in der supramolekularen Chemie als Baustein verwendet, da es als zweizähniger Ligand fungieren kann. Diese Verbindung kann Komplexe mit verschiedenen Metallen bilden, was zur Bildung komplexer molekularer Anordnungen führt. Diese Anordnungen sind entscheidend für die Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. verbesserter Leitfähigkeit oder einzigartigen optischen Eigenschaften .
Katalyse
In der Katalyse dient diese Verbindung als Ligand, der die elektronische und sterische Umgebung eines Metallzentrums signifikant verändern kann. Diese Veränderung kann die katalytische Aktivität und Selektivität für Reaktionen wie Hydrierung, Kohlenstoff-Kohlenstoff-Bindungsbildung und mehr verbessern. Insbesondere die Trifluormethylgruppe ist bekannt dafür, die Reaktivität aufgrund ihrer elektronenziehenden Eigenschaften zu beeinflussen .
Ionen-Sensorik
Die Derivate der Verbindung werden in der Ionen-Sensorik eingesetzt, wo sie selektiv an bestimmte Ionen binden können. Diese Selektivität ist wichtig für die Detektion und Quantifizierung von Ionen in verschiedenen Umgebungen, von industriellen Prozessen bis hin zu biologischen Systemen. Die Empfindlichkeit dieser Sensoren kann durch Modifizierung der Ligandenstruktur feinabgestimmt werden .
Lumineszierende Eigenschaften
Metallkomplexe, die mit This compound gebildet werden, weisen lumineszierende Eigenschaften auf. Diese Eigenschaften sind wertvoll für Anwendungen in lichtemittierenden Geräten, wie z. B. OLEDs, sowie in der Biobildgebung, wo sie verwendet werden können, um biologische Prozesse in Echtzeit zu verfolgen und zu visualisieren .
Zytotoxische Aktivität
Die Forschung hat gezeigt, dass einige Metallkomplexe dieser Verbindung eine zytotoxische Aktivität besitzen. Diese Aktivität wird für potenzielle therapeutische Anwendungen untersucht, insbesondere bei der Entwicklung von Krebsmedikamenten. Die Fähigkeit, an DNA-Moleküle zu binden, macht diese Komplexe zu interessanten Kandidaten für gezielte Wirkstofftransportsysteme .
Synthese von fluorhaltigen Liganden
Die Einführung von fluorhaltigen Gruppen wie der Trifluormethylgruppe ist in der Pharmazie und Agrochemie wegen ihrer Auswirkungen auf die biologische Aktivität von Molekülen gefragt. This compound wird bei der Synthese solcher Liganden verwendet, die zu Verbindungen mit verbesserter Löslichkeit, Stabilität und insgesamt pharmakokinetischen Profilen führen können .
Safety and Hazards
5-((Trifluoromethyl)thio)pyridin-2-amine is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as bis(pyridin-2-yl)amine derivatives, are flexible bidentate n,n-ligands widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules and demonstrate luminescent properties .
Mode of Action
It is synthesized from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via a pd-catalyzed amination reaction . The introduction of fluorine-containing groups to the molecule’s structure influences its electronic properties, solubility, conformations, and lipophilicity .
Biochemical Pathways
Similar compounds, such as bis(pyridin-2-yl)amine derivatives, are known to interact with dna molecules , which suggests that they may affect genetic transcription and translation processes.
Pharmacokinetics
The introduction of fluorine-containing groups to the molecule’s structure is known to influence the lipophilicity of the compound , which could potentially affect its bioavailability.
Result of Action
Similar compounds, such as bis(pyridin-2-yl)amine derivatives, are known to demonstrate luminescent properties and possess cytotoxic activity .
Action Environment
The synthesis of similar compounds, such as bis(pyridin-2-yl)amine derivatives, may require careful optimization of the catalytic system , suggesting that the reaction conditions could potentially influence the compound’s action.
Biochemische Analyse
Biochemical Properties
5-((Trifluoromethyl)thio)pyridin-2-amine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to act as a selective inhibitor of urokinase plasminogen activator, which is involved in the degradation of the extracellular matrix and plays a role in cancer metastasis . The interaction between 5-((Trifluoromethyl)thio)pyridin-2-amine and this enzyme is characterized by the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 5-((Trifluoromethyl)thio)pyridin-2-amine on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 5-((Trifluoromethyl)thio)pyridin-2-amine can alter the expression of genes related to apoptosis and cell cycle regulation, thereby affecting cell survival and growth.
Molecular Mechanism
At the molecular level, 5-((Trifluoromethyl)thio)pyridin-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can bind to the active site of enzymes, blocking their catalytic activity and preventing substrate conversion . Additionally, 5-((Trifluoromethyl)thio)pyridin-2-amine has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-((Trifluoromethyl)thio)pyridin-2-amine in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the gradual breakdown of the compound, resulting in the formation of degradation products. In in vitro and in vivo studies, long-term exposure to 5-((Trifluoromethyl)thio)pyridin-2-amine has been associated with changes in cellular function, including alterations in cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-((Trifluoromethyl)thio)pyridin-2-amine at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. It has been observed that low to moderate doses of the compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, 5-((Trifluoromethyl)thio)pyridin-2-amine can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-((Trifluoromethyl)thio)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion primarily in the liver, where it is processed by cytochrome P450 enzymes . This metabolic pathway leads to the formation of several metabolites, which can be further conjugated and excreted from the body. The presence of the trifluoromethyl group in the compound’s structure influences its metabolic stability and the rate of biotransformation.
Transport and Distribution
The transport and distribution of 5-((Trifluoromethyl)thio)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, 5-((Trifluoromethyl)thio)pyridin-2-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 5-((Trifluoromethyl)thio)pyridin-2-amine is determined by its interaction with targeting signals and post-translational modifications. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can affect its activity and function, as the compound may interact with different biomolecules in each compartment. For example, in the nucleus, 5-((Trifluoromethyl)thio)pyridin-2-amine can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular metabolism by affecting the activity of mitochondrial enzymes.
Eigenschaften
IUPAC Name |
5-(trifluoromethylsulfanyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCKDAZSENJVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



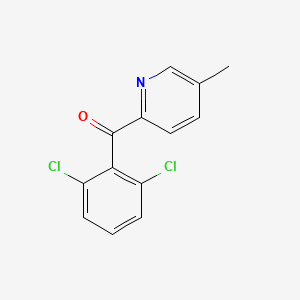
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)
![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)
![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)
